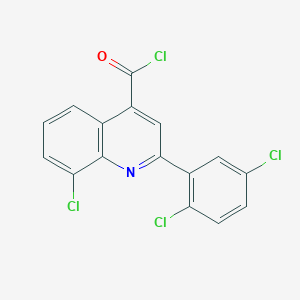
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride
説明
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride, also known as CQ-Cl, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid with a molecular weight of 437.6 g/mol and a melting point of 106-107 °C. CQ-Cl has been studied for its potential use in the synthesis of a variety of compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
Quinoline Derivatives in Organic Chemistry and Materials Science
Organic Synthesis and Catalysis
Quinoline and its derivatives, by extension potentially including the compound , play a significant role in organic synthesis. These compounds serve as catalysts or ligands in various chemical reactions due to their complex ring structures and electron-rich nature. For example, quinoxaline derivatives, related to quinoline, have been explored for their catalytic properties in organic transformations (Aastha Pareek and Dharma Kishor, 2015). The application extends to the synthesis of larger polyheterocyclic aromatic systems and their use in materials science.
Anticorrosive Materials
Quinoline derivatives have been identified as effective anticorrosive agents for metals. They form stable chelating complexes with metallic surfaces, protecting them from corrosion. This property is attributed to their high electron density and ability to adsorb onto metallic surfaces through coordination bonding (C. Verma, M. Quraishi, E. Ebenso, 2020). Such applications are crucial in extending the life of metal structures and components in various industries.
Optoelectronic Materials
Quinoline derivatives have been explored for their potential in optoelectronic applications due to their unique electronic properties. For instance, hexaazatriphenylene (HAT) derivatives, related to quinoline, show promise in creating materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Their planar, aromatic structure enables efficient π–π stacking, making them suitable for use in electronic and photonic devices (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Environmental Applications
Chlorophenols and Pollution
Chlorophenols, similar in structure to the compound due to their chlorinated aromatic nature, have been extensively studied for their environmental impact. They are known precursors to dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). Research into these compounds helps understand the formation of harmful pollutants and devise strategies for pollution control (Yaqi Peng et al., 2016).
Degradation of Hazardous Compounds
The degradation of quinoline and its derivatives is of interest due to their potential environmental hazards. Understanding the degradation pathways and mechanisms of such compounds is crucial for environmental protection and remediation efforts. Research into biodegradation and other degradation methods aims to improve efficiency and minimize environmental impact (Yanhong Luo et al., 2020).
特性
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-8-4-5-12(18)11(6-8)14-7-10(16(20)22)9-2-1-3-13(19)15(9)21-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWUQVZEPATLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)

![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)
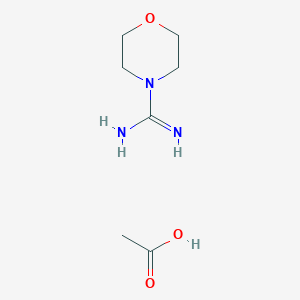


![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)
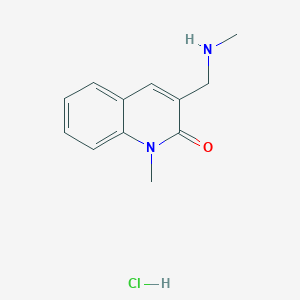
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)
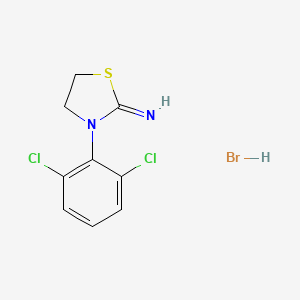
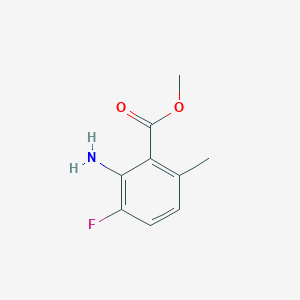
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
